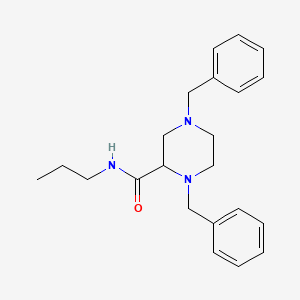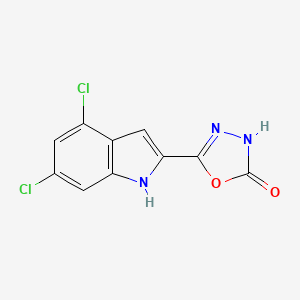![molecular formula C17H13NOS B12593656 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one CAS No. 630094-97-2](/img/structure/B12593656.png)
6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthyl-6,12-dihydro-5H-benzo[a]phénothiazin-5-one est un composé hétérocyclique appartenant à la famille des benzo[a]phénothiazines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Méthyl-6,12-dihydro-5H-benzo[a]phénothiazin-5-one implique généralement la réaction de la vitamine K3 avec le 2-aminothiophénol. Cette réaction se déroule en plusieurs étapes, notamment la formation de composés intermédiaires, qui sont ensuite cyclisés pour former le produit final . Les conditions de réaction impliquent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final par diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthyl-6,12-dihydro-5H-benzo[a]phénothiazin-5-one subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution où différents substituants remplacent les atomes d'hydrogène sur le cycle aromatique.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers électrophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que les réactions de substitution peuvent produire une variété de benzo[a]phénothiazines substituées .
Applications De Recherche Scientifique
La 6-Méthyl-6,12-dihydro-5H-benzo[a]phénothiazin-5-one a plusieurs applications en recherche scientifique :
Industrie : Il est utilisé dans le développement de colorants et de pigments organiques pour diverses applications industrielles.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Méthyl-6,12-dihydro-5H-benzo[a]phénothiazin-5-one implique son interaction avec les composants cellulaires. Dans les systèmes biologiques, il peut s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. Il génère également des espèces réactives de l'oxygène (ROS) lors de l'absorption de la lumière, ce qui peut causer des dommages oxydatifs aux composants cellulaires .
Mécanisme D'action
The mechanism of action of 6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) upon light absorption, which can cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Méthyl-5H-benzo[a]phénoxazin-5-one : Structure similaire, mais contient un atome d'oxygène au lieu de soufre.
10-Chloro-6-méthyl-7a,11a-dihydro-5H-benzo[a]phénoxazin-5-one : Contient un substituant chlore et un atome d'oxygène.
Unicité
La 6-Méthyl-6,12-dihydro-5H-benzo[a]phénothiazin-5-one est unique en raison de sa structure contenant du soufre, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à agir comme photosensibilisateur et son activité antiproliférative en font un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
630094-97-2 |
|---|---|
Formule moléculaire |
C17H13NOS |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
6-methyl-6,12-dihydrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C17H13NOS/c1-10-16(19)12-7-3-2-6-11(12)15-17(10)20-14-9-5-4-8-13(14)18-15/h2-10,18H,1H3 |
Clé InChI |
RPJCBKRJFSLBEA-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)




![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)







